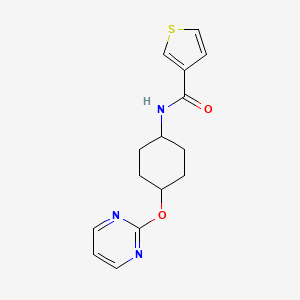![molecular formula C19H22FNO2 B2387390 N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide CAS No. 1797554-73-4](/img/structure/B2387390.png)
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-fluorophenylacetic acid, which is then subjected to a series of reactions including esterification, amidation, and alkylation to introduce the methoxyethyl and phenylbutanamide groups . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxyethyl chain can influence the compound’s solubility and bioavailability . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and phenylbutanamide analogs, such as:
- N-(3-fluorophenyl)-2-phenylbutanamide
- N-(2-(4-fluorophenyl)-2-methoxyethyl)-2-phenylbutanamide
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-2-phenylbutanamide .
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide is unique due to the specific positioning of the fluorine atom and the methoxyethyl chain, which can significantly influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-3-17(14-8-5-4-6-9-14)19(22)21-13-18(23-2)15-10-7-11-16(20)12-15/h4-12,17-18H,3,13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOWHDLKYDHEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
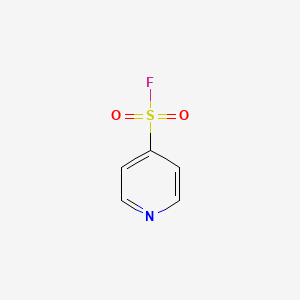
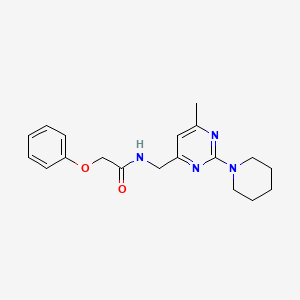
![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)
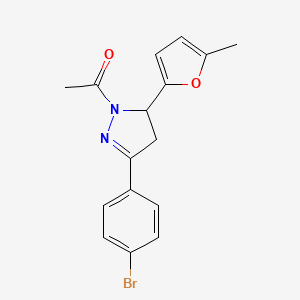
![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)
![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)
![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)
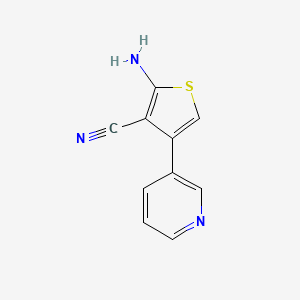
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
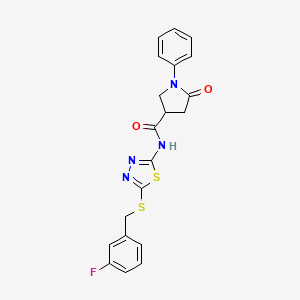
![N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387324.png)
